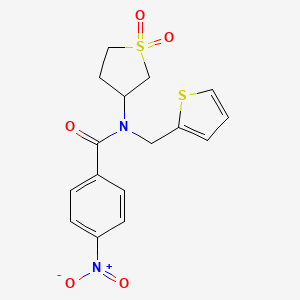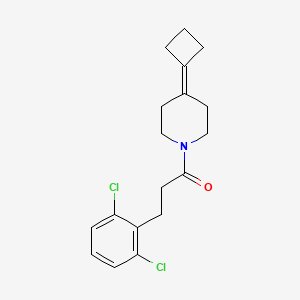
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one, also known as CPP, is a chemical compound that has been widely used in scientific research for its unique properties. CPP is a synthetic compound that was first synthesized in the 1970s and has since been studied extensively for its potential applications in various fields of science.
Mechanism of Action
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one acts as a competitive antagonist of the NMDA receptor, which means that it competes with the neurotransmitter glutamate for binding to the receptor. By blocking the NMDA receptor, this compound inhibits the activity of the receptor and reduces the influx of calcium ions into the cell. This, in turn, leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that this compound can induce seizures and convulsions in rats, which suggests that it may have proconvulsant properties. This compound has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its effects on behavior and mood.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one is its ability to selectively block the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, this compound has several limitations, including its proconvulsant properties and potential toxicity at high doses. In addition, this compound has a relatively short half-life, which makes it difficult to use in long-term experiments.
Future Directions
There are several future directions for research on 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one. One area of interest is the development of more selective NMDA receptor antagonists that do not have the proconvulsant properties of this compound. Another area of interest is the use of this compound as a tool to study the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, there is a need for further research on the potential toxicity of this compound and its long-term effects on behavior and cognition.
Synthesis Methods
The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one involves several steps, including the reaction of piperidine with cyclobutanone, followed by the reaction of the resulting product with 2,6-dichlorobenzaldehyde. The final product is obtained by the reduction of the resulting imine with sodium borohydride. The synthesis of this compound is a complex process that requires a high level of expertise and skill.
Scientific Research Applications
1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one has been widely used in scientific research as a tool to study the mechanisms of action of various compounds. This compound is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the regulation of synaptic plasticity and memory formation. The NMDA receptor is also involved in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c19-16-5-2-6-17(20)15(16)7-8-18(22)21-11-9-14(10-12-21)13-3-1-4-13/h2,5-6H,1,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIUJDPFSRAXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CCC3=C(C=CC=C3Cl)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2507535.png)
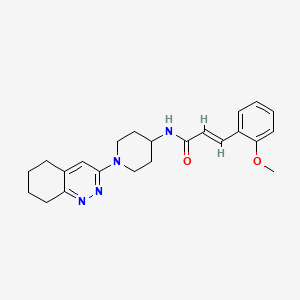
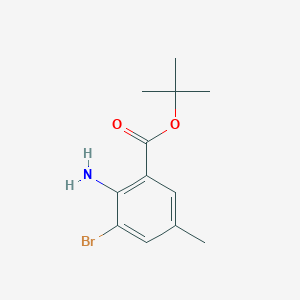
![3-(4-Fluorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2507540.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B2507541.png)
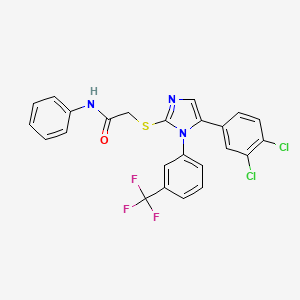
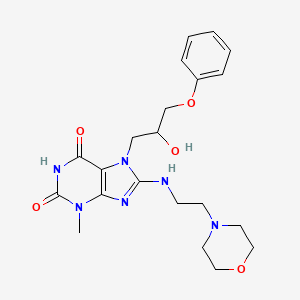
![9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2507546.png)
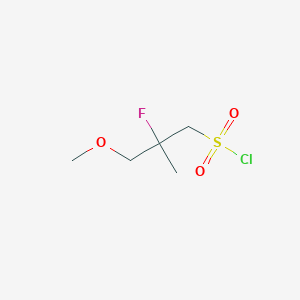

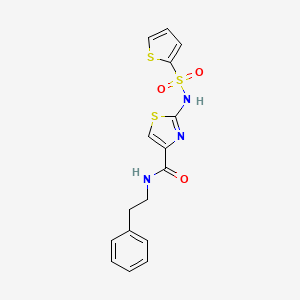
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)
![6-Ethoxy-2-(4-{[(4-fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2507553.png)
